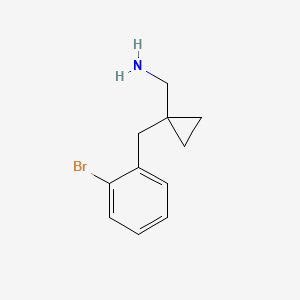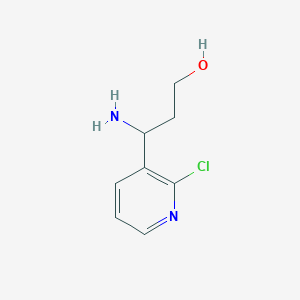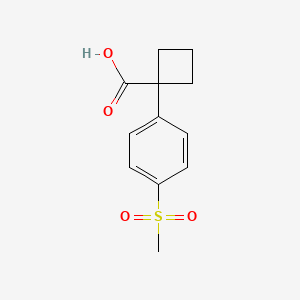![molecular formula C9H16ClNO3 B13595983 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-Oxa-8-azaspiro[35]nonan-7-yl}acetic acid hydrochloride is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of an oxaspiro and azaspiro moiety, which contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of Functional Groups: Functional groups such as the oxaspiro and azaspiro moieties are introduced through subsequent reactions. These reactions may involve the use of reagents such as oxiranes and aziridines under controlled conditions.
Acidification and Hydrochloride Formation: The final step involves the acidification of the compound to form the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its spirocyclic structure is of interest in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The oxaspiro and azaspiro moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride can be compared with other spirocyclic compounds, such as:
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride: Similar structure but with different positioning of the oxaspiro and azaspiro moieties.
Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: Contains a methyl ester group instead of the acetic acid moiety.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Different functional groups and salt form.
The uniqueness of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride lies in its specific spirocyclic structure and the presence of both oxaspiro and azaspiro moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16ClNO3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-13-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
XHEIDSIOYJQMPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNC(CO2)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)







